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Compound of Interest

Compound Name: N-Methyltrimethylacetamide

Cat. No.: B1295385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-
Methyltrimethylacetamide, also known as N-methylpivalamide. The document details the

primary synthetic routes, experimental protocols, and relevant quantitative data to support

research and development in the chemical and pharmaceutical sciences.

Introduction
N-Methyltrimethylacetamide (N-methylpivalamide) is a carboxamide that serves as a

valuable building block in organic synthesis. Its sterically hindered tert-butyl group can impart

unique properties to larger molecules, influencing their conformation, stability, and biological

activity. This guide outlines the most common and effective methods for the laboratory-scale

synthesis of this compound.

Core Synthesis Methodologies
The synthesis of N-Methyltrimethylacetamide primarily revolves around the formation of an

amide bond between a pivaloyl (trimethylacetyl) source and methylamine. The two main

strategies employed are the reaction of pivaloyl chloride with methylamine and the amidation of

pivalic anhydride.
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This is a classic and widely used method for amide synthesis. The reaction involves the

nucleophilic acyl substitution of the highly reactive pivaloyl chloride with methylamine. An

excess of methylamine or the addition of a non-nucleophilic base is typically required to

neutralize the hydrochloric acid byproduct.

Synthesis via Pivaloyl Anhydride
The use of pivalic anhydride offers an alternative to the acid chloride method. While generally

less reactive than pivaloyl chloride, the anhydride avoids the generation of corrosive HCl. This

method can be advantageous when working with sensitive substrates or under conditions

where the presence of chloride ions is undesirable. The reaction proceeds by the nucleophilic

attack of methylamine on one of the carbonyl carbons of the anhydride, with the loss of a

pivalate salt as a byproduct.[1][2]

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of N-
Methyltrimethylacetamide. These protocols are based on established methods for similar

amide formations and have been adapted for this specific target molecule.

Protocol 1: Synthesis from Pivaloyl Chloride and
Methylamine
This protocol is adapted from standard acylation procedures.

Materials:

Pivaloyl chloride

Methylamine (solution in THF, ethanol, or as a gas)

Dichloromethane (DCM) or other suitable aprotic solvent

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

methylamine (2.1 equivalents) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude N-Methyltrimethylacetamide.
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The crude product can be further purified by vacuum distillation or column chromatography

on silica gel.

Protocol 2: Synthesis via Pivalic Anhydride
This protocol is based on the principles of amidation using anhydrides.[1][2]

Materials:

Pivalic anhydride

Methylamine (solution in THF or as a gas)

Suitable aprotic solvent (e.g., THF, Dichloromethane)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

pivalic anhydride (1.0 equivalent) in a suitable aprotic solvent.

Add methylamine (1.1-1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates

the consumption of the starting material.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium

bicarbonate solution to remove the pivalic acid byproduct, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to afford the crude

product.

Purify the crude N-Methyltrimethylacetamide by vacuum distillation.

Data Presentation
The following table summarizes the key quantitative data for N-Methyltrimethylacetamide.

Parameter Value Reference(s)

Molecular Formula C₆H₁₃NO [3][4][5][6]

Molecular Weight 115.17 g/mol [3][4][5][6]

CAS Number 6830-83-7 [3][4][5][6]

Appearance Not specified in search results

Boiling Point Not specified in search results

Melting Point Not specified in search results

Purity
>98% (achievable with

purification)
[7]

Yield
10-55% (for related

radiolabelled compounds)
[7]

Spectroscopic Data (Predicted/Typical Ranges):
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Spectroscopy Expected Chemical Shifts / Bands

¹H NMR

* N-CH₃: ~2.7-2.9 ppm (doublet, due to coupling

with N-H) * C(CH₃)₃: ~1.2 ppm (singlet) * N-H:

Broad singlet, variable chemical shift

¹³C NMR

* C=O: ~175-180 ppm * C(CH₃)₃ (quaternary):

~38 ppm * C(CH₃)₃ (methyls): ~27 ppm * N-

CH₃: ~26 ppm

IR (Infrared)

* N-H stretch: ~3300 cm⁻¹ (secondary amide) *

C=O stretch (Amide I): ~1640 cm⁻¹ * N-H bend

(Amide II): ~1550 cm⁻¹

Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of N-
Methyltrimethylacetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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